2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Overview
Description
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methyl group at the 7-position and an acetic acid moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Multicomponent reactions are often preferred due to their efficiency and ability to produce a wide range of products .
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid has numerous applications in scientific research. In medicinal chemistry, it is used as a scaffold for developing new drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties . It has also been investigated for its potential in treating cancer, cardiovascular diseases, and Alzheimer’s disease . Additionally, the compound is used in the development of fluorescent probes for detecting metal ions in biological systems .
Mechanism of Action
The mechanism of action of 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This mechanism is responsible for their hypnotic and sedative effects. Other derivatives may interact with different targets, depending on their specific structure and functional groups .
Comparison with Similar Compounds
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be compared with other similar compounds, such as zolpidem and alpidem, which are also imidazo[1,2-a]pyridine derivatives . These compounds share a similar core structure but differ in their substituents and functional groups. Zolpidem, for example, is used to treat short-term insomnia and has a different substitution pattern compared to this compound
Similar Compounds
- Zolpidem
- Alpidem
- 2-Methylimidazo[1,2-a]pyridine
- 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFKDSGSZDRUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315679 | |
Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-09-5 | |
Record name | 7-Methylimidazo[1,2-a]pyridine-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59128-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 296223 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059128095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59128-09-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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